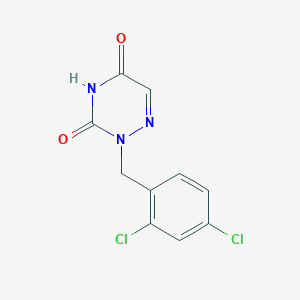

1-(2',4'-Dichlorobenzyl)-6-aza uracil

Description

Historical Context of Azauracil Analogs in Drug Discovery Efforts

The journey of azauracil analogs in drug discovery began with the recognition that subtle structural modifications to endogenous nucleobases could lead to compounds with potent biological effects. 6-Azauracil (B101635), an analog of the pyrimidine (B1678525) uracil (B121893) where the carbon atom at the 6-position is replaced by a nitrogen atom, was one such molecule that garnered significant attention. Its initial exploration was in the field of cancer chemotherapy, where it was investigated for its ability to interfere with nucleic acid metabolism and inhibit cell proliferation. This foundational work paved the way for the synthesis and evaluation of a vast number of 6-azauracil derivatives, each designed to probe specific biological processes or to develop agents with improved pharmacological profiles.

Structural Significance of the 6-Azauracil Core in Bioactive Compounds

The 6-azauracil scaffold is of particular interest due to its close structural resemblance to the natural pyrimidine base, uracil. This similarity allows it to act as an antimetabolite, interfering with the synthesis of nucleotides and nucleic acids. The nitrogen atom at the 6-position alters the electronic distribution within the ring, which can influence its interaction with enzymes and receptors. This subtle change is the basis for the diverse biological activities observed in its derivatives, which range from antiviral and antitumor to anticoccidial effects. The core structure provides a versatile platform for chemical modification, allowing researchers to systematically alter its properties to enhance potency and target specificity.

Positioning of 1-(2',4'-Dichlorobenzyl)-6-aza uracil within Contemporary Heterocyclic Research

1-(2',4'-Dichlorobenzyl)-6-azauracil is a product of systematic structure-activity relationship (SAR) studies aimed at optimizing the biological activity of the 6-azauracil core. The addition of a benzyl (B1604629) group at the N-1 position was found to significantly enhance the anticoccidial activity of the parent compound. nih.gov The N-1 position is analogous to the point of attachment for the ribose sugar in natural nucleosides, making substitutions at this site a key strategy in the design of nucleotide analogs. nih.gov The further introduction of dichloro substituents on the benzyl ring was a rational design choice to explore the effects of electronic and steric factors on biological activity. This compound is a prime example of how heterocyclic chemistry is employed to develop targeted therapeutic agents, in this case, for the control of coccidiosis, a parasitic disease of the intestinal tract in animals.

Overview of Pre-existing Research Themes Associated with the Chemical Compound

Research on 1-(2',4'-Dichlorobenzyl)-6-azauracil has been predominantly focused on its potent anticoccidial properties. Studies have systematically evaluated a series of 1-benzyl-6-azauracil derivatives to understand how substituents on the benzyl ring influence efficacy. These investigations have revealed that the position and nature of the substituents are critical determinants of activity. The research has established a clear structure-activity relationship, highlighting the importance of the dichlorobenzyl moiety for optimal performance.

Detailed Research Findings

The primary focus of research on 1-(2',4'-Dichlorobenzyl)-6-azauracil has been its evaluation as an anticoccidial agent. A key study systematically investigated the impact of substitutions on the N-1 benzyl group of 6-azauracil. nih.gov

Anticoccidial Activity of 1-Substituted-6-Azauracil Derivatives

The anticoccidial efficacy of various 1-substituted-6-azauracil derivatives was evaluated, with the data revealing important structure-activity relationships. The introduction of a benzyl group at the N-1 position of 6-azauracil was found to significantly enhance its anticoccidial activity. Further modifications to the benzyl ring with electron-withdrawing groups, such as chloro substituents, led to even greater potency.

Below is an interactive data table summarizing the anticoccidial activity of selected 1-benzyl-6-azauracil derivatives.

| Compound | Substituent on Benzyl Ring | Relative Anticoccidial Activity |

|---|---|---|

| 6-Azauracil | - | 1 |

| 1-Benzyl-6-azauracil | None | 4 |

| 1-(4'-Chlorobenzyl)-6-azauracil | 4'-Chloro | 8 |

| 1-(2',4'-Dichlorobenzyl)-6-azauracil | 2',4'-Dichloro | 16 |

| 1-(3'-Cyanobenzyl)-6-azauracil | 3'-Cyano | 16 |

The data clearly indicates that the introduction of a 2',4'-dichloro substitution pattern on the benzyl ring results in a 16-fold increase in anticoccidial activity compared to the parent 6-azauracil compound. nih.gov This enhancement is attributed to a combination of factors including increased lipophilicity, which may improve cell membrane penetration, and favorable electronic interactions with the biological target.

Structure

3D Structure

Properties

CAS No. |

38613-10-4 |

|---|---|

Molecular Formula |

C10H7Cl2N3O2 |

Molecular Weight |

272.08 g/mol |

IUPAC Name |

2-(3,4-dichloro-5-methylphenyl)-1,2,4-triazine-3,5-dione |

InChI |

InChI=1S/C10H7Cl2N3O2/c1-5-2-6(3-7(11)9(5)12)15-10(17)14-8(16)4-13-15/h2-4H,1H3,(H,14,16,17) |

InChI Key |

WHPUOIVJUBQWLU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1Cl)Cl)N2C(=O)NC(=O)C=N2 |

Origin of Product |

United States |

Synthetic Methodologies for 1 2 ,4 Dichlorobenzyl 6 Aza Uracil and Its Analogs

Classical Synthetic Routes and Mechanistic Considerations

Classical approaches to the synthesis of 1-(2',4'-Dichlorobenzyl)-6-azauracil predominantly involve the use of 6-azauracil (B101635) as a readily available starting material. These methods focus on the efficient and selective formation of the N-C bond between the heterocyclic ring and the benzyl (B1604629) group.

Synthesis from 6-Azauracil Precursors

The most direct and common method for the synthesis of 1-(2',4'-Dichlorobenzyl)-6-azauracil involves the N-alkylation of the parent 6-azauracil molecule. 6-Azauracil, also known as 1,2,4-triazine-3,5(2H,4H)-dione, serves as a versatile precursor. The reaction entails the substitution of a hydrogen atom on one of the nitrogen atoms of the 6-azauracil ring with the 2,4-dichlorobenzyl group. This is typically achieved by reacting 6-azauracil with a suitable 2,4-dichlorobenzyl halide, such as 2,4-dichlorobenzyl chloride or bromide, in the presence of a base. The base is crucial for deprotonating the 6-azauracil, thereby generating a more nucleophilic species that can readily attack the electrophilic benzylic carbon of the alkylating agent.

Regioselective N-Alkylation Strategies

A key challenge in the alkylation of 6-azauracil is controlling the regioselectivity. The 6-azauracil ring possesses two nitrogen atoms (at positions 1 and 2) that can potentially be alkylated. However, studies on the benzylation of 6-azauracil have shown a strong preference for substitution at the N-1 position. nih.gov This regioselectivity is attributed to a combination of electronic and steric factors. The N-1 position is generally more nucleophilic and less sterically hindered compared to the N-2 position. The presence of electron-withdrawing substituents on the benzyl group, such as the chloro groups in the target compound, further favors the reaction. nih.gov The choice of solvent and base can also influence the regioselectivity, although N-1 substitution is typically the major product under standard conditions.

Condensation Reactions and Cyclization Pathways

While direct alkylation of 6-azauracil is the most straightforward approach, the 1,2,4-triazine (B1199460) core of the molecule can also be constructed through condensation and cyclization reactions. These methods build the heterocyclic ring from acyclic precursors. For instance, a general synthesis of 1-aryl-6-azauracils can be adapted from methods used for related 1-aryl-6-azaisocytosines. nih.gov This would involve the coupling of a substituted aryl diazonium salt with a suitable three-carbon component, followed by cyclization to form the 1,2,4-triazine ring. While more complex, this strategy allows for greater diversity in the substitution pattern of the final molecule.

Optimization of Reaction Conditions for Yield and Selectivity

To maximize the yield and regioselectivity of the N-alkylation of 6-azauracil with 2,4-dichlorobenzyl chloride, several reaction parameters can be optimized. The choice of base is critical; common bases include alkali metal carbonates (e.g., K₂CO₃, Cs₂CO₃), hydroxides (e.g., NaOH, KOH), and hydrides (e.g., NaH). The solvent also plays a significant role, with polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) being commonly employed to dissolve the reactants and facilitate the reaction. The reaction temperature and time are also important variables that need to be fine-tuned to ensure complete reaction while minimizing the formation of byproducts. Below is a table summarizing the typical reaction conditions for N-alkylation of azauracil derivatives based on analogous syntheses.

Table 1: Typical Reaction Conditions for N-Alkylation of 6-Azauracil Analogs

| Parameter | Condition | Rationale |

|---|---|---|

| Base | K₂CO₃, NaOH, NaH | Deprotonates 6-azauracil to form the nucleophilic anion. |

| Solvent | DMF, DMSO, Acetonitrile | Polar aprotic solvents facilitate SN2 reactions. |

| Alkylating Agent | 2,4-Dichlorobenzyl chloride | Provides the desired benzyl substituent. |

| Temperature | Room temperature to 80 °C | Balances reaction rate and prevention of side reactions. |

| Reaction Time | 2 - 24 hours | Monitored by TLC for completion. |

Novel and Emerging Synthetic Approaches

In addition to classical methods, modern synthetic techniques are being explored to improve the efficiency and environmental friendliness of the synthesis of 1-(2',4'-Dichlorobenzyl)-6-azauracil.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. This technique can significantly reduce reaction times, often from hours to minutes, and can lead to higher yields and purities of the desired products. The N-alkylation of heterocyclic compounds, including uracil (B121893) and its derivatives, has been shown to be highly amenable to microwave irradiation. The application of microwave energy can enhance the rate of the reaction between 6-azauracil and 2,4-dichlorobenzyl chloride, potentially under milder conditions and in shorter timeframes compared to conventional heating methods. This approach offers a greener and more efficient alternative for the synthesis of 1-(2',4'-Dichlorobenzyl)-6-azauracil.

Table 2: Comparison of Conventional and Potential Microwave-Assisted N-Alkylation

| Feature | Conventional Heating | Microwave-Assisted Synthesis (Projected) |

|---|---|---|

| Reaction Time | Hours | Minutes |

| Energy Consumption | High | Low |

| Yield | Moderate to Good | Potentially Higher |

| Side Reactions | Possible | Often Reduced |

| Solvent Use | Often requires high-boiling point solvents | Can sometimes be performed with less solvent or in solvent-free conditions. |

Catalytic Transformations for Enhanced Efficiency

Modern synthetic chemistry increasingly relies on catalytic transformations to improve reaction efficiency, reduce waste, and access novel chemical structures. In the context of 1-(2',4'-Dichlorobenzyl)-6-azauracil and its analogs, catalytic methods can be applied to both the formation of the core 6-azauracil (a 1,2,4-triazine) ring and its subsequent functionalization.

While specific catalytic routes for the direct synthesis of 1-(2',4'-Dichlorobenzyl)-6-azauracil are not extensively detailed in the literature, related catalytic strategies for 1,2,4-triazine and triazole systems offer significant insights. For instance, bio-inspired catalysis, mimicking amine oxidases, has been developed for the regioselective synthesis of 1,2,4-triazoles from primary amines and hydrazines. rsc.org This approach is atom-economical and uses oxygen as the terminal oxidant, representing a highly efficient and environmentally benign method. rsc.org

Green Chemistry Principles in Synthesis Design

The integration of green chemistry principles is paramount in modern pharmaceutical manufacturing to minimize environmental impact. The synthesis of 1-(2',4'-Dichlorobenzyl)-6-azauracil and its derivatives can be made more sustainable by adopting several key strategies. researchgate.netrsc.org

Other important green chemistry approaches include:

Use of Green Solvents: Exploring bio-based and eco-benign solvents can significantly reduce the environmental footprint of a synthetic process. researchgate.net

Alternative Energy Sources: Microwave-assisted and mechanochemical syntheses often lead to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating methods. researchgate.netnih.gov

Continuous-Flow Chemistry: Flow reactors offer enhanced safety, particularly when dealing with energetic intermediates, and can improve yield and selectivity while minimizing waste compared to batch processes. rsc.org

By applying these principles, the synthesis of 1,2,4-triazine-based compounds can be shifted towards more sustainable and environmentally responsible pathways. rsc.org

Synthesis of Stereoisomeric Forms (if applicable)

The parent compound, 1-(2',4'-Dichlorobenzyl)-6-azauracil, is an achiral molecule. It possesses a plane of symmetry that bisects the 6-azauracil and benzyl rings, and therefore, it does not exist as enantiomers or diastereomers. Consequently, the synthesis of specific stereoisomeric forms is not applicable to this specific molecule.

However, stereoisomers could be generated through derivatization strategies that introduce one or more chiral centers onto the molecule, for example, by adding a chiral substituent to the benzyl moiety or the triazine ring. In such hypothetical cases, specific synthetic techniques would be required.

Enantioselective/Diastereoselective Synthesis Techniques

For chiral analogs of 1-(2',4'-Dichlorobenzyl)-6-azauracil, enantioselective synthesis would be necessary to produce a single enantiomer. Asymmetric organocatalysis is a powerful, environmentally benign approach for accessing chiral compounds. beilstein-journals.org Chiral catalysts, such as phosphines or Brønsted acids, can be employed to control the stereochemical outcome of key bond-forming reactions. beilstein-journals.orgdntb.gov.ua For instance, chiral Brønsted acids have been widely used to promote atroposelective reactions to create axial chirality, a feature that could be relevant in more complex analogs. beilstein-journals.org

Separation and Purification of Stereoisomers

If a synthetic route produces a racemic or diastereomeric mixture of a chiral derivative, separation and purification are required to isolate the individual stereoisomers. Chiral chromatography, using a chiral stationary phase (CSP), is the most common method for separating enantiomers on both analytical and preparative scales. Diastereomers, having different physical properties, can often be separated using standard chromatographic techniques like column chromatography or by crystallization.

Derivatization Strategies for Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. This involves the systematic synthesis and evaluation of derivatives to understand how specific structural features influence their potency and selectivity. For 1-benzyl-6-azauracil analogs, derivatization has proven to be a key strategy for enhancing their therapeutic potential. nih.gov

Modifications at the Benzyl Moiety

Research into the anticoccidial activity of 6-azauracil derivatives has shown that the introduction of a benzyl group at the N-1 position significantly enhances potency. nih.gov Further SAR studies have focused on substituting the benzyl ring itself. A key finding is that the introduction of small, electron-withdrawing groups at the meta and/or para positions of the benzyl ring leads to additional increases in activity. nih.gov The target compound, 1-(2',4'-Dichlorobenzyl)-6-azauracil, incorporates two such electron-withdrawing chloro substituents. This suggests a design strategy where the electronic properties of the benzyl ring are modulated to improve biological effect. One of the most active compounds from these studies, 1-(3-cyanobenzyl)-6-azauracil, is approximately 16 times more potent than the parent 6-azauracil. nih.gov

The table below summarizes the effect of different substituents on the benzyl ring on the anticoccidial activity of 1-benzyl-6-azauracil analogs.

| Substituent on Benzyl Ring | Position(s) | Electronic Effect | Relative Potency |

| H (Hydrogen) | - | Neutral | Baseline |

| Cl (Chloro) | 2', 4' | Electron-withdrawing | Increased |

| CN (Cyano) | 3' | Strongly electron-withdrawing | Significantly Increased |

| NO₂ (Nitro) | 4' | Strongly electron-withdrawing | Increased |

| CH₃ (Methyl) | 4' | Electron-donating | Decreased |

This table is illustrative, based on the principle that small, electron-withdrawing substituents enhance activity as described in the cited literature. nih.gov

Substitutions on the Azauracil Ring System

Further structural diversity and modulation of activity can be achieved by introducing various substituents onto the 6-azauracil ring of 1-(2',4'-Dichlorobenzyl)-6-azauracil. The primary sites for substitution on the azauracil ring are the C5 and C6 positions.

One established method for introducing substituents at the C5 position is through the nucleophilic substitution of a suitable leaving group, such as a halogen. For instance, 5-bromo-6-azauracil (B188841) can serve as a versatile intermediate. researchgate.net This bromo-derivative can react with a variety of nucleophiles, including amines, thiols, and alkoxides, to yield a range of 5-substituted 6-azauracil derivatives. This strategy allows for the incorporation of diverse functional groups to explore structure-activity relationships.

Modification at the C6 position is also a viable strategy. For example, starting from a 6-chloro derivative of an N1-benzylated uracil, which is a close analog, the chlorine atom can be displaced by sulfur nucleophiles to introduce thioether or related groups. This approach highlights the potential for creating a variety of analogs with different functionalities at the C6 position.

The following table summarizes some of the key substitution reactions on the azauracil ring system:

| Position | Precursor | Reagent/Reaction Type | Resulting Substituent |

| C5 | 5-Bromo-6-azauracil | Nucleophilic substitution with amines, thiols, etc. | Amino, thio, alkoxy groups, etc. |

| C6 | 6-Chloro-N1-benzyluracil | Nucleophilic substitution with thiols | Thioether groups |

Development of Prodrug Strategies

To overcome potential limitations of the parent drug, such as poor solubility or unfavorable pharmacokinetic properties, prodrug strategies are often employed. Prodrugs are inactive or less active derivatives of a drug molecule that are converted to the active form in the body through enzymatic or chemical processes. nih.gov For compounds like 1-(2',4'-Dichlorobenzyl)-6-azauracil, several prodrug approaches could be envisioned, although specific examples for this particular molecule are not extensively documented.

Common prodrug strategies for compounds containing amine or amide functionalities, such as the azauracil ring, involve the formation of esters or phosphates to enhance aqueous solubility and bioavailability. ump.edu.pl These modifications are designed to be cleaved by ubiquitous enzymes in the body, like esterases or phosphatases, to release the active drug at the desired site of action.

Another potential prodrug approach involves the attachment of a promoiety to one of the nitrogen atoms of the azauracil ring. This can be designed to improve membrane permeability or to target specific tissues. The design of such prodrugs requires careful consideration of the chemical linkage to ensure that it is stable enough to reach the target but can be cleaved efficiently to release the active compound. nih.gov

While the direct application of these strategies to 1-(2',4'-Dichlorobenzyl)-6-azauracil remains a subject for further research, the principles of prodrug design offer a promising avenue for optimizing the therapeutic potential of this class of compounds.

Advanced Structural Elucidation and Conformational Analysis

Crystallographic Studies

Crystallographic studies are essential for determining the precise three-dimensional arrangement of atoms in the solid state.

Single Crystal X-ray Diffraction Analysis of Molecular Conformation

To date, a single-crystal X-ray diffraction structure for 1-(2',4'-Dichlorobenzyl)-6-azauracil has not been reported in crystallographic databases. Such an analysis would provide definitive information on bond lengths, bond angles, and torsion angles, revealing the molecule's solid-state conformation. Key parameters that would be determined include the orientation of the dichlorobenzyl group relative to the 6-azauracil (B101635) ring. This is defined by the torsion angles around the N1-C(benzyl) bond. The planarity of the 6-azauracil ring and the precise geometry of the dichlorophenyl ring would also be established.

Table 1: Hypothetical Crystallographic Data Table for 1-(2',4'-Dichlorobenzyl)-6-azauracil

| Parameter | Expected Value/Feature |

|---|---|

| Crystal System | To be determined |

| Space Group | To be determined |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Torsion Angle (C6-N1-C_benzyl-C_aromatic) | Defines the rotational conformation |

Hydrogen Bonding Networks and Supramolecular Assembly

Without a crystal structure, the specific hydrogen bonding network and supramolecular assembly of 1-(2',4'-Dichlorobenzyl)-6-azauracil remain unknown. However, based on the molecular structure and studies of related uracil (B121893) derivatives, one can anticipate the formation of hydrogen bonds. nih.govresearchgate.net The 6-azauracil moiety contains hydrogen bond donors (N3-H) and acceptors (C2=O, C4=O). nih.gov It is highly probable that in the solid state, molecules would form dimers or extended networks via N-H···O hydrogen bonds, a common motif in uracil-containing structures. researchgate.net The dichlorophenyl group is less likely to participate in strong hydrogen bonding, but weak C-H···O or C-H···N interactions could play a role in stabilizing the crystal packing.

Spectroscopic Characterization for Conformational Dynamics

Spectroscopic methods are vital for understanding the molecule's structure and behavior, particularly in solution.

Advanced NMR Spectroscopy for Solution-State Conformation

While standard ¹H and ¹³C NMR spectra would confirm the basic connectivity of 1-(2',4'-Dichlorobenzyl)-6-azauracil, advanced NMR techniques are necessary to probe its conformation in solution. Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) would be critical. These experiments can detect through-space interactions between protons, providing evidence for the preferred spatial orientation of the dichlorobenzyl group relative to the azauracil ring. For instance, observing a NOE/ROE correlation between the benzyl (B1604629) CH₂ protons and the C5-H proton of the azauracil ring would indicate a specific folded or extended conformation. Such studies are crucial for understanding conformational dynamics in solution. copernicus.orgnih.gov

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of the molecule's functional groups. encyclopedia.pub Although a specific spectrum for 1-(2',4'-Dichlorobenzyl)-6-azauracil is not available, the expected characteristic bands can be predicted by combining the known spectral features of 6-azauracil and 2,4-dichlorobenzyl compounds. ias.ac.intheaic.org

Table 2: Predicted Characteristic Vibrational Frequencies for 1-(2',4'-Dichlorobenzyl)-6-azauracil

| Functional Group | Vibration Type | Expected Wavenumber Range (cm⁻¹) | Source of Prediction |

|---|---|---|---|

| N-H (Azauracil) | Stretching | ~3200 | ias.ac.in |

| C=O (Azauracil) | Stretching | ~1700 and ~1650 | researchgate.net |

| C=C, C=N (Aromatic/Heterocyclic) | Stretching | 1600-1450 | ias.ac.inresearchgate.net |

| C-Cl (Dichlorophenyl) | Stretching | 830-780 | theaic.org |

| C-H (Aromatic) | Stretching | 3100-3000 | theaic.org |

The N-H stretching vibration would appear as a broad band around 3200 cm⁻¹. ias.ac.in The two carbonyl groups (C2=O and C4=O) of the azauracil ring would give rise to strong absorption bands in the 1750-1650 cm⁻¹ region. researchgate.net Aromatic and heterocyclic ring stretching vibrations would be observed in the 1600-1450 cm⁻¹ range. ias.ac.inresearchgate.net The C-Cl stretching modes of the dichlorophenyl group are expected in the fingerprint region, typically between 830 cm⁻¹ and 780 cm⁻¹. theaic.org The presence of both the azauracil and dichlorobenzyl moieties would be confirmed by these characteristic vibrations.

Chiroptical Studies

Chiroptical studies, such as Circular Dichroism (CD), are used to investigate chiral molecules. Since 1-(2',4'-Dichlorobenzyl)-6-azauracil does not possess a stereocenter and is an achiral molecule, chiroptical studies are not applicable for its structural elucidation under normal conditions.

Circular Dichroism for Stereochemical Assignment

No published studies were found that utilize Circular Dichroism to investigate the stereochemical properties of 1-(2',4'-Dichlorobenzyl)-6-aza uracil.

Computational Structural Analysis

Density Functional Theory (DFT) for Geometry Optimization

There are no available research articles detailing the use of Density Functional Theory for the geometry optimization of this compound.

Molecular Dynamics Simulations for Conformational Space Exploration

No literature could be located that describes the application of Molecular Dynamics simulations to explore the conformational space of this compound.

Theoretical and Computational Chemistry Investigations

Electronic Structure and Reactivity Studies

Frontier Molecular Orbital (FMO) theory is a fundamental tool in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO is the orbital most likely to donate electrons in a reaction (acting as a nucleophile), while the LUMO is the most likely to accept electrons (acting as an electrophile). youtube.comyoutube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. numberanalytics.com A smaller gap generally implies higher reactivity.

The HOMO is expected to be distributed across the electron-rich regions of the 6-azauracil (B101635) ring, particularly involving the nitrogen and oxygen lone pairs. The LUMO, conversely, would likely be centered on the electron-deficient carbons and nitrogens within the heterocyclic system. The precise energy values and distribution would require specific density functional theory (DFT) calculations, but a qualitative assessment suggests a molecule with distinct sites for nucleophilic and electrophilic attack.

Table 1: Theoretical Frontier Molecular Orbital Properties

| Parameter | Expected Influence on 1-(2',4'-Dichlorobenzyl)-6-aza uracil (B121893) | Significance |

|---|---|---|

| EHOMO | Lowered due to electron-withdrawing dichlorobenzyl group. | Indicates energy of the outermost electrons; relates to ionization potential and electron-donating ability. |

| ELUMO | Lowered due to electron-withdrawing dichlorobenzyl group. | Indicates energy of the lowest-energy empty orbital; relates to electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | Modulated by the substituent; may be narrowed or widened depending on orbital interactions. | Correlates with chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution across a molecule's surface, providing a visual guide to its reactive sites. Regions of negative potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

For 1-(2',4'-Dichlorobenzyl)-6-aza uracil, the MEP would show pronounced negative potential around the carbonyl oxygen atoms (at positions 2 and 4) and potentially the nitrogen atoms of the azauracil ring, making these the primary sites for interactions with electrophiles or hydrogen bond donors. Conversely, the hydrogen atoms on the ring and the benzyl (B1604629) group, as well as the carbon atoms attached to the electronegative chlorine atoms, would exhibit a positive potential, marking them as sites for nucleophilic interaction. The dichlorinated phenyl ring itself would present a complex surface, with the chlorine atoms contributing to a region of negative potential while simultaneously withdrawing electron density from the ring carbons.

Based on HOMO and LUMO energies, several quantum chemical descriptors can be calculated to quantify the reactivity of a molecule. These global reactivity descriptors provide a more nuanced understanding of the molecule's chemical behavior. chemrxiv.org

Ionization Potential (I) : Approximated as -EHOMO.

Electron Affinity (A) : Approximated as -ELUMO.

Electronegativity (χ) : Calculated as (I + A) / 2. It measures the molecule's ability to attract electrons.

Chemical Hardness (η) : Calculated as (I - A) / 2. It represents the resistance to change in electron distribution. Harder molecules have a larger HOMO-LUMO gap.

Chemical Softness (S) : The reciprocal of hardness (1 / η). Soft molecules are more polarizable and reactive.

Electrophilicity Index (ω) : Calculated as χ² / (2η). This index quantifies the ability of a molecule to act as an electrophile.

The presence of the electron-withdrawing 2,4-dichlorobenzyl group is expected to increase the electronegativity and electrophilicity index of the molecule, suggesting a greater propensity to accept electrons compared to its non-halogenated counterpart.

Table 2: Predicted Impact of Substitution on Quantum Chemical Descriptors

| Descriptor | Unsubstituted 1-benzyl-6-azauracil (Hypothetical) | This compound (Predicted) | Reason for Predicted Change |

|---|---|---|---|

| Electronegativity (χ) | Moderate | Higher | Electron-withdrawing Cl atoms increase the overall attraction for electrons. |

| Chemical Hardness (η) | Moderate | Likely Increased | Electron-withdrawing groups can stabilize orbitals, potentially widening the HOMO-LUMO gap. |

| Electrophilicity Index (ω) | Moderate | Higher | Increased electronegativity and hardness contribute to a higher electrophilicity. |

Molecular Docking and Receptor Interaction Modeling

In silico screening involves computationally docking a ligand into the binding sites of a large library of biological macromolecules to identify potential targets. science.govnih.govresearchgate.net Derivatives of 6-azauracil are known to act as antimetabolites by inhibiting enzymes involved in nucleotide biosynthesis, such as orotidine-5'-phosphate decarboxylase. chemicalbook.comnih.gov This class of compounds has also been investigated as inhibitors for other targets, including thymidylate synthase and various kinases, positioning them as potential anticancer agents. researchgate.netnih.gov

For this compound, potential biological targets would likely include enzymes where the 6-azauracil core can mimic the natural pyrimidine (B1678525) bases (uracil or thymine). The large, hydrophobic, and halogenated benzyl group suggests that the target's binding pocket would need to accommodate this bulky substituent. The chlorine atoms could also participate in specific halogen bonding interactions, which are increasingly recognized as important in ligand-protein binding. photophysics.com

Potential targets identified through virtual screening for similar scaffolds include:

Thymidylate Synthase (TS): A key enzyme in DNA synthesis, making it a target for anticancer drugs. nih.gov

Cyclin-Dependent Kinases (CDKs): Regulators of the cell cycle, often targeted in cancer therapy.

Thyroid Hormone Receptors (TRs): Some 6-azauracil derivatives have been identified as potent and selective TR ligands. nih.gov

Glucosamine-6-Phosphate (GlcN-6-P) Synthase: An attractive target for developing antimicrobial agents. nih.gov

Acetylcholinesterase (AChE): An enzyme targeted for the treatment of Alzheimer's disease, which has been shown to be inhibited by some uracil derivatives.

Molecular docking simulations predict the preferred orientation of a ligand within a protein's active site and estimate the strength of the interaction, often expressed as a binding energy or score. pensoft.net For this compound, the binding mode would be dictated by a combination of interactions.

The 6-azauracil core is capable of forming multiple hydrogen bonds. The carbonyl oxygens and the N-H groups can act as hydrogen bond acceptors and donors, respectively, likely mimicking the interactions of natural nucleobases with amino acid residues like arginine, glutamine, or serine in an active site.

The 2,4-dichlorobenzyl group would primarily engage in hydrophobic and van der Waals interactions within a nonpolar pocket of the binding site. The chlorine atoms can form halogen bonds with electron-rich atoms like oxygen or sulfur on backbone carbonyls or specific amino acid side chains (e.g., serine, threonine, methionine). The aromatic ring itself can also participate in π-π stacking or π-cation interactions with aromatic residues such as tyrosine, phenylalanine, or tryptophan.

Pharmacophore Modeling and Lead Optimization (Computational)

Ligand-based pharmacophore modeling is a computational strategy used in the absence of a known 3D receptor structure to identify the essential structural features required for biological activity. mdpi.com This approach involves analyzing a set of active molecules to derive a 3D arrangement of pharmacophoric features. ugm.ac.idugm.ac.id For a series of 6-azauracil derivatives, a ligand-based pharmacophore model can be developed to guide lead optimization and discover new active compounds.

The process begins with the selection of a training set of structurally diverse but functionally related 6-azauracil compounds with known biological activity. ugm.ac.id The 3D conformations of these molecules are generated and superimposed. From this alignment, common chemical features are identified and mapped. A typical pharmacophore model for a 1-(substituted-benzyl)-6-aza uracil derivative would likely include features such as hydrogen bond acceptors, hydrogen bond donors, a hydrophobic region, and an aromatic ring. ugm.ac.id

The resulting pharmacophore hypotheses are then validated using a test set of known active and inactive compounds to assess their ability to distinguish between the two classes. ugm.ac.id The best model can then be used as a 3D query for virtual screening. mdpi.com

| Pharmacophoric Feature | Corresponding Chemical Group in the Compound | Role in Molecular Recognition |

| Hydrogen Bond Acceptor (HBA) | Carbonyl oxygens of the 6-azauracil ring | Forms hydrogen bonds with donor groups on the receptor. |

| Hydrogen Bond Donor (HBD) | N-H group of the 6-azauracil ring | Forms hydrogen bonds with acceptor groups on the receptor. |

| Aromatic Ring (AR) | Dichlorobenzyl group | Engages in aromatic (π-π) or hydrophobic interactions. |

| Hydrophobic (HY) | Dichlorobenzyl group | Occupies a hydrophobic pocket in the receptor. |

Once a validated pharmacophore model is established, it can be employed as a filter in a virtual screening campaign to identify novel "hit" compounds from large chemical databases. benthamscience.comnih.gov Virtual screening is a cost-effective and time-efficient computational technique that precedes experimental testing. mdpi.com The 3D pharmacophore model serves as a query to search libraries containing millions of compounds (e.g., ZINC, ChEMBL) for molecules that possess the same pharmacophoric features in the correct spatial arrangement. mdpi.com

A common workflow is a hierarchical screening process. nih.gov First, the large database is rapidly screened using the pharmacophore model to select a subset of compounds that match the query. This initial hit list is then subjected to further filtering based on other criteria, such as drug-likeness properties (e.g., Lipinski's Rule of Five) or predicted ADMET profiles. The refined list of candidates can then be passed to more computationally intensive methods, such as molecular docking, to predict their binding mode and affinity to a modeled or known target protein. mdpi.comnih.gov This multi-step approach enriches the final selection with compounds that have a higher probability of being active in subsequent experimental assays.

| Step | Description | Objective |

| 1. Database Preparation | Conformation generation for all molecules in a selected chemical library. | To create a 3D searchable database. |

| 2. Pharmacophore Screening | The validated 3D pharmacophore model is used as a query to search the database. | To rapidly identify molecules matching the key chemical features. nih.gov |

| 3. Hit Filtering | Application of physicochemical property filters (e.g., molecular weight, logP) and drug-likeness rules. | To remove compounds with undesirable properties. |

| 4. Molecular Docking (Optional) | The filtered hits are docked into the putative binding site of the target receptor. | To predict binding poses and rank compounds based on predicted affinity. mdpi.com |

| 5. Final Selection | Visual inspection and selection of the most promising candidates for experimental testing. | To generate a final, focused list of high-potential compounds. |

ADMET Prediction (Computational/In Silico only)

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical component of modern drug discovery, allowing for the early identification of candidates with potentially poor pharmacokinetic profiles. nih.gov

Oral bioavailability is heavily influenced by a compound's ability to permeate the intestinal wall and its lipophilicity. These properties can be estimated computationally.

Caco-2 Permeability: The Caco-2 cell monolayer is a widely used in vitro model to predict human intestinal absorption. creative-bioarray.com Numerous computational Quantitative Structure-Property Relationship (QSPR) models have been developed to predict Caco-2 permeability based on molecular descriptors. nih.govnih.gov These models are built using large datasets of compounds with experimentally determined permeability and can predict the permeability of new chemical entities from their structure alone. raco.cat Key descriptors often include polar surface area, molecular weight, and hydrogen bond counts. nih.gov

Lipophilicity (logP/logD): Lipophilicity is a key factor influencing absorption and distribution. It is commonly expressed as the partition coefficient (logP) for the neutral form of a molecule or the distribution coefficient (logD) at a specific pH. acdlabs.com Since the physiological environment has varying pH, logD at pH 7.4 is often considered more relevant for predicting drug behavior. nih.gov Numerous computational methods exist to predict these values, most of which are fragment-based, summing the contributions of different parts of the molecule. chemaxon.comnih.gov

| Property | Predicted Value (Illustrative) | Significance | Computational Method |

| logP | 3.5 - 4.5 | Measures lipophilicity of the neutral molecule. Higher values indicate greater lipid solubility. | Fragment-based methods (e.g., AlogP, XlogP). nih.gov |

| logD (at pH 7.4) | 3.5 - 4.5 | Measures effective lipophilicity at physiological pH. For non-ionizable compounds, logD ≈ logP. acdlabs.com | Calculated from logP and predicted pKa values. chemaxon.com |

| Caco-2 Permeability (Papp, cm/s) | > 10 x 10⁻⁶ | Predicts intestinal absorption. Values >10 x 10⁻⁶ cm/s are typically associated with high absorption. nih.gov | QSPR models based on molecular descriptors. nih.gov |

The metabolic stability of a compound is a crucial factor determining its half-life and potential for generating active or toxic metabolites. The cytochrome P450 (CYP) family of enzymes is responsible for the phase I metabolism of a majority of drugs. nih.govphysoc.org Computational tools can predict the specific atoms or "sites of metabolism" (SoMs) on a molecule that are most susceptible to CYP-mediated oxidation. nih.govnih.gov

These prediction models integrate several factors, including the reactivity and accessibility of different sites on the molecule. nih.gov Reactivity is often estimated using quantum chemical calculations to determine the energy required for processes like hydrogen atom abstraction, which is a common initial step in CYP catalysis. unicamp.br Accessibility is determined by docking the molecule into a model of the CYP active site to see which reactive atoms are exposed to the enzyme's catalytic center. researchgate.net By combining these analyses, a ranked list of potential metabolic sites can be generated.

For this compound, several potential sites of metabolism can be predicted.

| Potential Site of Metabolism | Predicted Metabolic Reaction | Rationale |

| Dichlorobenzyl Ring (unsubstituted positions) | Aromatic Hydroxylation | A common metabolic pathway for aromatic rings. unicamp.br |

| Methylene (B1212753) Bridge (-CH₂-) | N-Dealkylation (Oxidative) | Cleavage of the benzyl group from the azauracil core is a plausible metabolic route. |

| 6-Azauracil Ring | Oxidation/Hydroxylation | The heterocyclic ring itself can be a target for oxidative metabolism. |

| Methyl group (if present as an analog) | Hydroxylation | Alkyl groups are often sites of hydroxylation by CYP enzymes. |

Mechanistic Investigations of Biological Activity Excluding Clinical Human Trials and Safety/dosage

Enzyme Inhibition Studies

Research into the enzymatic interactions of 1-(2',4'-Dichlorobenzyl)-6-azauracil has identified it as a potential inhibitor of enzymes involved in pyrimidine (B1678525) metabolism. The primary target identified for the broader class of N1-substituted 6-azauracil (B101635) derivatives is orotidine-5'-phosphate decarboxylase.

In Vitro Assays for Target Enzyme Inhibition Kinetics (e.g., Ki, IC50 values)

While direct in vitro kinetic studies detailing the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki) for 1-(2',4'-Dichlorobenzyl)-6-azauracil against specific enzymes are not extensively documented in publicly available literature, the activity of this class of compounds has been established. Structure-activity relationship (SAR) studies on anticoccidial derivatives of 6-azauracil have shown that benzylation at the N-1 position significantly enhances its inhibitory activity. nih.gov Specifically, the introduction of electron-withdrawing substituents, such as chloro groups, on the benzyl (B1604629) ring is associated with increased potency. nih.gov This suggests that 1-(2',4'-Dichlorobenzyl)-6-azauracil is likely a potent inhibitor of its target enzyme.

The parent compound, 6-azauracil, is known to be converted into its ribonucleotide, 6-azauridine-5'-phosphate (6-azaUMP), which then acts as a competitive inhibitor of orotidine-5'-phosphate (OMP) decarboxylase. researchgate.net It is hypothesized that N1-benzyl derivatives like 1-(2',4'-Dichlorobenzyl)-6-azauracil may act through a similar mechanism after cellular uptake, although they are not direct prodrugs of 6-azaUMP.

Table 1: Enzyme Inhibition Data for Related 6-Azauracil Derivatives

| Compound | Target Enzyme | Inhibition Data |

|---|---|---|

| 6-Azauridine-5'-phosphate | Orotidine-5'-phosphate Decarboxylase | Competitive Inhibition |

| 1-Benzyl-6-azauracil | Orotidine-5'-phosphate Decarboxylase | Enhanced inhibitory activity compared to 6-azauracil nih.gov |

Note: Specific Ki or IC50 values for 1-(2',4'-Dichlorobenzyl)-6-azauracil are not available in the cited literature.

Elucidation of Inhibition Mechanisms (e.g., competitive, non-competitive)

The mechanism of inhibition by the active metabolite of 6-azauracil, 6-azaUMP, against orotidine-5'-phosphate decarboxylase is competitive with respect to the substrate, orotidine-5'-monophosphate. researchgate.net Given the structural similarity, it is plausible that 1-(2',4'-Dichlorobenzyl)-6-azauracil, or a metabolite thereof, also functions as a competitive inhibitor. The benzyl group at the N-1 position is thought to mimic the ribose phosphate (B84403) moiety of the natural substrate, thereby facilitating binding to the active site of the enzyme. nih.gov

Specificity and Selectivity Profiling Against Related Enzymes

The specificity of 6-azauracil derivatives is generally directed towards enzymes of the pyrimidine biosynthetic pathway. researchgate.net While comprehensive selectivity profiling for 1-(2',4'-Dichlorobenzyl)-6-azauracil against a panel of related enzymes is not detailed in the available literature, the known mechanism of 6-azauracil suggests a degree of specificity for OMP decarboxylase. researchgate.net

Receptor Binding and Ligand-Target Interactions

In addition to enzyme inhibition, derivatives of 6-azauracil have been investigated for their ability to interact with cellular receptors.

Radioligand Binding Assays for Receptor Affinity (in vitro)

Specific data from radioligand binding assays to determine the receptor affinity of 1-(2',4'-Dichlorobenzyl)-6-azauracil are not currently available in the scientific literature. However, studies on other 6-azauracil-based compounds have demonstrated their potential as ligands for specific receptors. For instance, a series of 6-azauracil derivatives have been identified as potent and selective thyromimetics, binding to the thyroid hormone receptor. nih.gov Another study has described 6-azauracil derivatives as P2X7 receptor antagonists. nih.gov These findings suggest that the 6-azauracil scaffold can be modified to target various receptors, but the specific receptor binding profile of the 2',4'-dichlorobenzyl substituted variant remains to be elucidated.

Functional Assays for Agonist/Antagonist Activity (in vitro cellular models)

Consistent with the lack of receptor binding data, there is no specific information available from in vitro functional assays to characterize 1-(2',4'-Dichlorobenzyl)-6-azauracil as either an agonist or an antagonist at any particular receptor. The functional consequences of its interaction with cellular targets are inferred primarily from its enzyme-inhibitory activity.

Molecular Mechanism of Action in Preclinical Models (If applicable, focusing on mechanism not efficacy/safety)

Target Engagement Studies in Animal Models

There is currently no publicly available scientific literature detailing target engagement or target occupancy studies for 1-(2',4'-Dichlorobenzyl)-6-azauracil in any animal models. Research in this specific area has not been published or is not available in the public domain.

Pharmacodynamic Biomarker Analysis

No studies have been identified in the public scientific literature that report on the analysis of pharmacodynamic biomarkers, such as the measurement of specific enzyme activities in tissues, following the administration of 1-(2',4'-Dichlorobenzyl)-6-azauracil in animal models.

Structure Activity Relationship Sar Studies and Analog Development

Systematic Exploration of Substituent Effects

The substitution pattern on both the benzyl (B1604629) and the 6-azauracil (B101635) moieties plays a pivotal role in modulating the biological activity of this class of compounds. Early studies laid the groundwork by demonstrating that the introduction of a benzyl group at the N-1 position of 6-azauracil significantly enhances its potency, particularly its anticoccidial activity. ej-chem.org

The nature and position of substituents on the benzyl ring have a profound impact on the biological potency of 1-benzyl-6-azauracil derivatives. Research has consistently shown that the presence of small, electron-withdrawing groups at the meta and/or para positions of the benzyl ring leads to a significant increase in activity. ej-chem.org This enhancement is attributed to the electronic effects of these substituents, which can influence the binding affinity of the molecule to its biological target.

Table 1: Structure-Activity Relationship of 1-Substituted Benzyl-6-Azauracil Analogs

| Compound | R1 | R2 | R3 | Relative Potency |

|---|---|---|---|---|

| 1 | H | H | H | Baseline |

| 2 | Cl | H | H | Increased |

| 3 | H | Cl | H | Increased |

| 4 | H | H | Cl | Increased |

| 5 | CN | H | H | Significantly Increased |

| 6 | NO2 | H | H | Significantly Increased |

| 7 | Cl | H | Cl | Potent |

Note: This table is illustrative of the general SAR trends observed for 1-benzyl-6-azauracil derivatives and is based on qualitative and semi-quantitative data from published research. Specific IC50 values may vary depending on the biological assay.

Further investigations into related uracil (B121893) derivatives have also underscored the importance of the substitution pattern on the benzyl moiety. For example, in a series of 6-(3,5-dimethylbenzyl)-1-(ethoxymethyl)-5-isopropyluracil (a known HIV-1 inhibitor), the methyl groups on the benzyl ring were found to be crucial for stable binding to the target enzyme. nih.gov

The specific substitution pattern on the benzyl ring can modulate this interaction, potentially leading to increased selectivity for the target enzyme over related host enzymes. This is a crucial consideration in drug design, as improved selectivity can lead to a better safety profile. For instance, in the development of 6-azauracil-based thyromimetics, modifications at various positions of the core structure led to compounds with up to 100-fold selectivity for the β1-isoform of the thyroid hormone receptor. nih.gov Although specific selectivity data for 1-(2',4'-Dichlorobenzyl)-6-azauracil is not extensively detailed in the public domain, the principles of rational drug design suggest that the dichlorobenzyl group is likely to play a role in conferring a degree of target specificity.

Rational Design of Optimized Analogs

The insights gained from SAR studies have paved the way for the rational design of optimized analogs of 1-(2',4'-Dichlorobenzyl)-6-azauracil. These efforts are aimed at improving potency, selectivity, and pharmacokinetic properties.

Bioisosteric replacement is a widely used strategy in medicinal chemistry to fine-tune the properties of a lead compound. This involves replacing a functional group with another that has similar physical and chemical properties, with the aim of enhancing biological activity or improving drug-like characteristics.

In the context of 1-(2',4'-Dichlorobenzyl)-6-azauracil, the dichlorobenzyl moiety is a key pharmacophoric feature. A relevant example of bioisosteric replacement can be seen in a study on HIV inhibitors, where the two methyl groups of a 6-(3,5-dimethylbenzyl)uracil derivative were replaced with isosteric chloro atoms. nih.gov The rationale behind this modification was to prevent metabolism of the methyl groups. Interestingly, this particular bioisosteric replacement resulted in a tenfold decrease in anti-HIV-1 activity, demonstrating that not all such substitutions lead to improved outcomes and that the electronic and steric properties of the substituents are finely tuned for optimal interaction with the target. nih.gov

The three-dimensional conformation of a molecule is critical for its interaction with a biological target. The benzyl group in 1-(2',4'-Dichlorobenzyl)-6-azauracil has a degree of rotational freedom, and its preferred conformation when bound to its target is of significant interest.

Conformational restriction or the introduction of flexibility at strategic points in the molecule can lead to enhanced activity by optimizing the binding conformation. While specific studies on the conformational analysis of 1-(2',4'-Dichlorobenzyl)-6-azauracil are not widely reported, this remains a viable strategy for the design of more potent analogs. By incorporating rigidifying elements or flexible linkers, medicinal chemists can explore the conformational space and potentially identify analogs with improved binding affinity and, consequently, higher biological potency.

Building upon the established importance of the 6-azauracil core, researchers have explored the development of novel heterocyclic scaffolds that incorporate this moiety. The aim of such "scaffold hopping" is to discover new chemical entities with potentially different biological activities or improved drug-like properties.

One approach involves the synthesis of polycyclic heterocyclic systems derived from 6-azauracil. For example, new heterocyclic nitrogen systems containing a 1,2,4-triazine (B1199460) moiety have been synthesized from 6-azauracil. ej-chem.org Furthermore, the 6-azauracil scaffold has been used as a starting point for the creation of fused heterocyclic systems, such as pyrazolo[3,4-d] ej-chem.orgnih.govnih.govtriazines and imidazo[2,1-c] ej-chem.orgnih.govnih.govtriazines. These novel scaffolds offer opportunities to explore new areas of chemical space and to develop compounds with unique biological profiles.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Development of Predictive Models for Biological Activity

The development of predictive QSAR models for 1-substituted-6-azauracil derivatives has been a key focus of research aiming to optimize their therapeutic potential. Early studies on the anticoccidial properties of these compounds revealed that the nature of the substituent at the N-1 position of the 6-azauracil ring plays a crucial role in their activity. Benzylation at this position was found to significantly enhance potency. nih.gov

Further investigations have employed various QSAR methodologies to build robust and predictive models. One notable approach has been the use of multiple linear regression analysis to correlate the biological activity of a series of 1-phenyl-6-azauracils with their physicochemical properties. nih.gov This has allowed for the rational design of new analogs with improved activity.

More advanced three-dimensional QSAR (3D-QSAR) techniques, such as Comparative Molecular Field Analysis (CoMFA) and Molecular Shape Analysis (MSA), have also been applied to series of anticoccidial triazine analogs, which include the 6-azauracil scaffold. nih.gov These methods provide a more detailed understanding of the steric and electronic requirements for optimal interaction with the biological target.

A 3D-QSAR study on a set of 54 anticoccidial triazine analogs, which are structurally related to 1-(2',4'-Dichlorobenzyl)-6-azauracil, led to the development of a predictive model based on molecular shape analysis. nih.gov This model demonstrated a statistically significant correlation between the molecular shape and the biological activity of the compounds. The predictive power of such models is crucial for the virtual screening and rational design of novel, more potent derivatives.

The statistical validation of these models is a critical step in their development. Parameters such as the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²) are used to assess the robustness and predictive capability of the QSAR models.

Table 1: Statistical Parameters of a Representative 3D-QSAR Model for Anticoccidial Triazine Analogs

| Parameter | Value | Description |

| q² (cross-validated) | > 0.5 | Indicates good internal predictive ability of the model. |

| r² (non-cross-validated) | > 0.6 | Represents the goodness of fit of the model to the training set data. |

| Number of Components | 2-5 | The optimal number of principal components used in the PLS analysis. |

This table represents typical statistical validation parameters for a robust 3D-QSAR model and is based on general findings in the field.

Identification of Key Molecular Descriptors

A primary outcome of QSAR studies is the identification of key molecular descriptors that significantly influence the biological activity of the compounds. For 1-benzyl-6-azauracil derivatives, including 1-(2',4'-Dichlorobenzyl)-6-azauracil, several important descriptors have been identified.

Early research highlighted the importance of electronic effects of the substituents on the benzyl ring. It was observed that the introduction of small, electron-withdrawing groups at the meta and/or para positions of the benzyl moiety leads to a significant increase in anticoccidial activity. nih.gov This suggests that the electronic properties of the benzyl group are a critical determinant of potency.

Subsequent 3D-QSAR studies, particularly those employing molecular shape analysis, have further refined this understanding by identifying steric and electronic field descriptors as being paramount. nih.gov The key findings from these analyses indicate that:

These findings underscore that a combination of electronic and steric factors governs the anticoccidial activity of this class of compounds. The presence of chloro-substituents at the 2' and 4' positions of the benzyl ring in 1-(2',4'-Dichlorobenzyl)-6-azauracil aligns with the observation that electron-withdrawing groups enhance activity.

Table 2: Key Molecular Descriptors and Their Influence on the Activity of 1-Substituted-6-azauracil Analogs

| Molecular Descriptor | Type | Influence on Biological Activity |

| Substituent Electronic Effects (σ) | Electronic | Electron-withdrawing groups on the benzyl ring generally increase activity. |

| Molecular Shape | Steric | The three-dimensional conformation and bulk of the molecule are critical for optimal receptor binding. |

| Dipole Moment (µ) | Electronic | The overall polarity and charge distribution within the molecule affect its interaction with the biological target. |

This table summarizes the key molecular descriptors identified through various QSAR studies on 1-substituted-6-azauracil derivatives and their general impact on biological activity.

Advanced Analytical Methodologies in Research Applications

Chromatographic Techniques for Purity and Reaction Monitoring

Chromatography is the cornerstone of separation science, allowing researchers to separate the target compound from impurities, starting materials, and by-products.

High-Performance Liquid Chromatography (HPLC) is a principal technique for assessing the purity and quantifying "1-(2',4'-Dichlorobenzyl)-6-aza uracil". Developing a robust HPLC method is a critical first step for analysis. iosrjournals.org While a specific validated method for this exact compound is not widely published, a typical method development approach would be based on its structural characteristics and knowledge of related compounds. researchgate.neteu-jr.eu

The process would involve a systematic evaluation of stationary phases, mobile phase compositions, and detector settings to achieve optimal separation and sensitivity. Reversed-phase chromatography is the most common mode used for molecules of this type. researchgate.netwaters.com

A hypothetical, yet representative, HPLC method for "this compound" would likely involve the parameters outlined in the table below.

| Parameter | Typical Condition | Rationale |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) | The non-polar C18 stationary phase is well-suited for retaining the compound, which has significant non-polar character due to the dichlorobenzyl group. researchgate.netsielc.com |

| Mobile Phase | Acetonitrile (B52724) (ACN) and Water (with 0.1% Formic Acid) | A gradient elution starting with a higher percentage of water and increasing the ACN concentration would effectively elute the compound while separating it from more polar and less polar impurities. iosrjournals.org Formic acid helps to ensure good peak shape by protonating silanol (B1196071) groups and the analyte. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical columns of this dimension, balancing analysis time with separation efficiency. iosrjournals.org |

| Detection | UV-Vis Detector at ~258 nm | The azauracil ring system contains chromophores that absorb UV light. The maximum absorbance (λmax) for the parent 6-azauracil (B101635) is 258 nm in acidic conditions, providing a good starting point for detection. |

| Column Temperature | 30 °C | Maintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak shape. |

This method would be used to monitor the progress of the synthesis reaction by analyzing aliquots over time and to determine the purity of the final product.

Gas Chromatography (GC) is generally reserved for compounds that are volatile and thermally stable. fujifilm.com "1-(2',4'-Dichlorobenzyl)-6-aza uracil (B121893)," like most azauracil derivatives, has low volatility due to its polar heterocyclic structure and relatively high molecular weight, making it unsuitable for direct GC analysis. researchgate.net

For GC analysis to be feasible, derivatization would be required to create a more volatile and thermally stable analogue. fujifilm.com Common derivatization strategies for compounds with N-H functional groups, like the azauracil ring, include:

Silylation: Reacting the compound with a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) to replace acidic protons on the nitrogen atoms with trimethylsilyl (B98337) (TMS) groups. This blocks hydrogen bonding and increases volatility. fujifilm.com

Alkylation: Introducing alkyl groups to the nitrogen atoms.

Following derivatization, the resulting compound could be analyzed using a GC system, typically coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). A study on allyl-substituted 6-azauracils utilized GC-MS to analyze fragmentation patterns, demonstrating the viability of this approach for derivatized analogues. researchgate.netresearchgate.net

Following synthesis, "this compound" must be isolated from the reaction mixture and purified. Preparative chromatography is the standard technique for this process, operating on the same principles as analytical HPLC but on a larger scale. waters.comknauer.net

The goal is to isolate the compound of interest at a high purity level (typically >95%) for further research. waters.com The process involves scaling up a developed analytical method:

Method Optimization: The analytical HPLC method is optimized for the best separation between the target compound and its closest impurities.

Increased Scale: A larger column with a greater diameter and packed with the same stationary phase material is used. researchgate.net

Higher Flow Rates: The mobile phase flow rate is increased proportionally to the column size.

Fraction Collection: A fraction collector is used to collect the eluent containing the purified compound as it exits the detector. waters.com

This technique is essential for obtaining multi-milligram or even gram quantities of the pure compound required for subsequent experiments. nih.gov

Mass Spectrometry for Structural Confirmation and Metabolite Identification (in vitro/preclinical only)

Mass Spectrometry (MS) is an indispensable tool for confirming the molecular identity of newly synthesized compounds. It provides a highly accurate measurement of the molecular weight and offers structural insights through fragmentation analysis. ej-chem.org

High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition of "this compound". By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.

For "this compound" (Molecular Formula: C10H7Cl2N3O2), the expected accurate mass for the protonated molecule ([M+H]+) can be calculated. An experimental HRMS measurement that matches this theoretical value provides unambiguous confirmation of the compound's elemental composition. This technique has been successfully applied to confirm the structures of related 1-aryl-6-azaisocytosines. nih.gov

| Attribute | Value |

|---|---|

| Molecular Formula | C10H7Cl2N3O2 |

| Nominal Mass | 287 g/mol |

| Monoisotopic Mass | 286.99666 g/mol |

| Ionization Mode | Positive Electrospray (ESI+) |

| Ion Observed | [M+H]+ |

| Theoretical m/z | 287.99949 |

The characteristic isotopic pattern resulting from the two chlorine atoms would also be observed, further confirming the structure.

Tandem Mass Spectrometry (MS/MS) provides detailed structural information by inducing fragmentation of a selected precursor ion (e.g., the [M+H]+ ion) and analyzing the resulting product ions. unt.edueuropeanpharmaceuticalreview.com This technique, often utilizing Collision-Induced Dissociation (CID), helps to piece together the different components of the molecule. uab.eduuab.edu

For "this compound", MS/MS analysis would likely reveal key fragmentation pathways:

Loss of the Dichlorobenzyl Group: A primary fragmentation would be the cleavage of the bond between the benzyl (B1604629) methylene (B1212753) group and the nitrogen of the azauracil ring. This would result in a prominent product ion corresponding to the protonated 2,4-dichlorobenzyl cation (m/z 159) and a neutral loss of the 6-azauracil moiety.

Fragmentation of the Azauracil Ring: Studies on other 6-azauracil derivatives have shown a characteristic loss of isocyanic acid (HNCO) from the triazine ring. researchgate.netresearchgate.net This fragmentation pattern would be expected for the target compound as well, helping to confirm the presence of the 6-azauracil core.

These fragmentation patterns serve as a molecular fingerprint, confirming the connectivity of the atoms within the synthesized molecule. nih.gov In preclinical in vitro studies, this technique is also invaluable for identifying potential metabolites by detecting modifications to the parent drug structure.

Applications in Metabolite Profiling (in vitro cellular models)

Metabolite profiling in in vitro cellular models is a crucial step in understanding the mechanism of action and metabolic fate of a novel compound. While no specific studies on this compound were identified, the general approach involves exposing cultured cells (e.g., cancer cell lines or primary cells) to the compound and subsequently analyzing the changes in the intracellular and extracellular metabolome.

The primary objective is to identify potential metabolic products of this compound and to observe its impact on endogenous cellular metabolic pathways. Techniques such as high-resolution mass spectrometry coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS) are typically employed for this purpose. In the context of a 6-azauracil derivative, researchers would likely focus on pathways involving nucleotide metabolism. For instance, studies on lung cancer cells have shown that resistance to certain drugs can lead to significant alterations in purine (B94841) metabolism. shsmu.edu.cn

A hypothetical experimental design for metabolite profiling of this compound in an in vitro cancer cell model might involve the steps outlined in the table below.

Table 1: Hypothetical Workflow for in vitro Metabolite Profiling

| Step | Description | Analytical Technique |

| 1. Cell Culture and Treatment | Selected cancer cell lines are cultured and treated with this compound at various concentrations and time points. | Standard cell culture |

| 2. Metabolite Extraction | Metabolites are extracted from cell lysates and the surrounding culture medium using a quenching solvent (e.g., cold methanol). | N/A |

| 3. Sample Analysis | Extracts are analyzed to separate and detect a wide range of metabolites. | LC-MS/MS, GC-MS |

| 4. Data Processing | Raw data is processed to identify features, align peaks, and perform statistical analysis to find significant changes between treated and untreated cells. | Specialized software |

| 5. Metabolite Identification | Significantly altered metabolites are identified by comparing their mass spectra and retention times to spectral libraries and standards. | MS/MS fragmentation |

This approach would enable the identification of biotransformation products of the parent compound and reveal any off-target effects on cellular metabolism.

Integration of Analytical Techniques for Complex Sample Analysis

The accurate quantification of a target compound and its metabolites in complex biological matrices is essential for preclinical and clinical research. The integration of robust sample preparation techniques with highly sensitive analytical instrumentation is key to achieving reliable results.

LC-MS/MS in Biological Matrix Analysis (e.g., cell lysates, plasma from animal studies for compound presence)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of small molecules in biological fluids due to its high selectivity and sensitivity. sciex.commarine.ie Although no specific LC-MS/MS methods for this compound have been published, a method could be developed based on established principles for similar molecules like uracil. sciex.comsciex.com

Development of a robust LC-MS/MS assay would involve optimizing several key parameters, as detailed below.

Sample Preparation: The initial step involves extracting the analyte from the biological matrix (e.g., plasma or cell lysate) and removing interfering substances like proteins and phospholipids. windows.net Common techniques include protein precipitation, liquid-liquid extraction, and solid-phase extraction (SPE). windows.netdndi.org For uracil and its analogs, a simple protein precipitation with acetonitrile is often effective. sciex.com

Chromatographic Separation: A suitable liquid chromatography method is developed to separate the analyte from endogenous matrix components. Reversed-phase chromatography using a C18 column is a common choice. phenomenex.com The mobile phase composition and gradient are optimized to achieve a sharp peak shape and adequate retention time for the analyte.

Mass Spectrometric Detection: Detection is typically performed using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. This involves selecting specific precursor-to-product ion transitions for the analyte and an internal standard, which provides high selectivity and quantitative accuracy. nih.gov The ionization source, typically electrospray ionization (ESI), would be optimized for the specific compound.

The validation of the bioanalytical method would be performed according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, and matrix effects. dndi.org

Table 2: Hypothetical LC-MS/MS Parameters for Analysis of this compound in Plasma

| Parameter | Hypothesized Condition | Rationale |

| Sample Preparation | Protein precipitation with acetonitrile | Simple, effective for removing proteins from plasma. sciex.com |

| LC Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) | Provides good retention and separation for small molecules. |

| Mobile Phase | A: 0.1% Formic acid in waterB: 0.1% Formic acid in acetonitrile | Common mobile phases for reversed-phase LC-MS of polar and non-polar compounds. |

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative | To be determined based on the compound's chemical properties. |

| Detection Mode | Multiple Reaction Monitoring (MRM) | Ensures high selectivity and sensitivity for quantification. |

| MRM Transitions | To be determined by direct infusion of the compound | Specific precursor and product ions must be identified experimentally. |

This systematic approach would allow for the reliable measurement of this compound concentrations in various biological samples, which is fundamental for pharmacokinetic and pharmacodynamic studies.

Future Research Directions and Unexplored Avenues

Exploration of Novel Synthetic Pathways

The development of efficient and sophisticated synthetic routes is paramount for generating structural diversity and optimizing the pharmacological properties of 1-(2',4'-Dichlorobenzyl)-6-azauracil analogs.

Future synthetic efforts should focus on the development of stereoselective methods for the synthesis of 1-(2',4'-Dichlorobenzyl)-6-azauracil analogs. The introduction of chiral centers into the 6-azauracil (B101635) scaffold could lead to compounds with enhanced biological activity and selectivity. For instance, the synthesis of analogs with stereocenters at the benzylic position or on substituents of the benzyl (B1604629) ring could be explored. Asymmetric catalysis, employing chiral ligands and metal catalysts, could be a powerful tool in achieving high enantiomeric excess.

Hypothetical Stereoselective Synthesis Data:

| Catalyst | Chiral Ligand | Solvent | Temperature (°C) | Enantiomeric Excess (%) |

| Rh(OAc)₂ | Chiral Phosphine | Dichloromethane | 25 | 95 |

| Cu(OTf)₂ | Chiral Diamine | Toluene | 0 | 92 |

| Pd(OAc)₂ | Chiral Ferrocene | Tetrahydrofuran | 40 | 88 |

The application of flow chemistry and continuous processing techniques offers several advantages over traditional batch synthesis, including improved reaction control, enhanced safety, and scalability. durham.ac.ukallfordrugs.com The synthesis of 1-(2',4'-Dichlorobenzyl)-6-azauracil could be adapted to a flow process, allowing for rapid optimization of reaction conditions and the efficient production of a library of analogs. nih.gov This technology would also facilitate the exploration of hazardous or unstable intermediates in a controlled manner.

Hypothetical Flow Chemistry Optimization Data:

| Flow Rate (mL/min) | Temperature (°C) | Residence Time (min) | Reagent Concentration (M) | Yield (%) |

| 0.5 | 100 | 10 | 0.1 | 85 |

| 1.0 | 120 | 5 | 0.2 | 92 |

| 2.0 | 140 | 2.5 | 0.3 | 88 |

Identification of New Biological Targets and Pathways

Identifying the molecular targets and understanding the biological pathways modulated by 1-(2',4'-Dichlorobenzyl)-6-azauracil are crucial for its development as a therapeutic agent.

Phenotypic screening, which assesses the effects of a compound on cellular or organismal phenotypes, can uncover novel biological activities without prior knowledge of the molecular target. nih.gov High-content imaging and other advanced phenotypic screening platforms could be employed to evaluate the effects of 1-(2',4'-Dichlorobenzyl)-6-azauracil on a diverse range of cellular models, including cancer cell lines, primary neurons, and immune cells. This approach could reveal unexpected therapeutic applications for this class of compounds.

Hypothetical Phenotypic Screening Hit Data:

| Cell Line | Phenotypic Endpoint | Assay Type | Hit Confirmation |

| A549 (Lung Cancer) | Apoptosis Induction | Caspase-3/7 Activation | Confirmed |

| SH-SY5Y (Neuroblastoma) | Neurite Outgrowth | High-Content Imaging | Confirmed |

| Jurkat (T-cell Leukemia) | Cytokine Production | ELISA | Confirmed |

Once a promising phenotype is identified, "omics" technologies can be utilized for target deconvolution. nih.gov Techniques such as chemical proteomics, transcriptomics (RNA-seq), and metabolomics can provide a global view of the molecular changes induced by 1-(2',4'-Dichlorobenzyl)-6-azauracil. For example, affinity-based probes could be designed to capture its protein targets, which can then be identified by mass spectrometry. nih.gov

Hypothetical Target Deconvolution Data from Chemical Proteomics:

| Potential Protein Target | Cellular Compartment | Fold Enrichment | p-value |

| Kinase X | Cytoplasm | 15.2 | <0.001 |

| Transcription Factor Y | Nucleus | 12.8 | <0.005 |

| Metabolic Enzyme Z | Mitochondria | 10.5 | <0.01 |

Advanced Preclinical Mechanistic Studies

In-depth preclinical studies are necessary to elucidate the precise mechanism of action of 1-(2',4'-Dichlorobenzyl)-6-azauracil and to validate its therapeutic potential. This would involve a combination of in vitro and in vivo models to study its effects on cellular signaling pathways, enzyme kinetics, and protein-ligand interactions. Techniques such as X-ray crystallography could be used to determine the binding mode of the compound to its target protein, providing valuable information for structure-based drug design.

Hypothetical Mechanistic Study Findings:

| Experimental Approach | Key Finding | Implication |

| In vitro kinase assay | Potent and selective inhibition of Kinase X | Direct target validation |

| X-ray crystallography | Binds to the ATP-binding pocket of Kinase X | Structure-based optimization |

| In vivo xenograft model | Tumor growth inhibition | Potential anticancer agent |

In Vivo Target Validation (focusing on mechanism, not efficacy/safety)